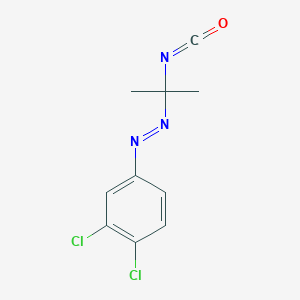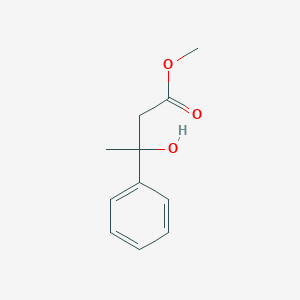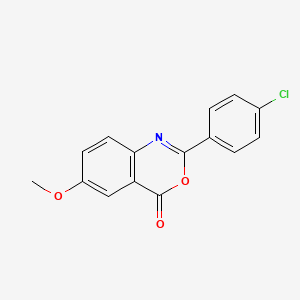
8-Hydroxy-1,2,3,4-tetramethyl-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-1,2,3,4-tetramethyl-9h-fluoren-9-one is a chemical compound belonging to the fluorenone family Fluorenones are known for their unique structural properties, which include a fused tricyclic system with a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1,2,3,4-tetramethyl-9h-fluoren-9-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable precursor, followed by oxidation and methylation steps. The reaction conditions often require the use of strong acids, such as sulfuric acid or aluminum chloride, as catalysts. The final hydroxylation step can be achieved using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-1,2,3,4-tetramethyl-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted fluorenones with different functional groups.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-1,2,3,4-tetramethyl-9h-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-1,2,3,4-tetramethyl-9h-fluoren-9-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Fluoren-9-one: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
9-Hydroxyfluorene: Contains a hydroxyl group but lacks the ketone functionality, leading to different reactivity and applications.
1,8-Difluorofluorenone: Contains fluorine atoms, which significantly alter its chemical properties and reactivity.
Uniqueness
8-Hydroxy-1,2,3,4-tetramethyl-9h-fluoren-9-one is unique due to the presence of both hydroxyl and ketone groups, along with four methyl groups. This combination of functional groups provides a distinct set of chemical properties, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
93319-16-5 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
8-hydroxy-1,2,3,4-tetramethylfluoren-9-one |
InChI |
InChI=1S/C17H16O2/c1-8-9(2)11(4)15-14(10(8)3)12-6-5-7-13(18)16(12)17(15)19/h5-7,18H,1-4H3 |
InChI-Schlüssel |
DIGBHMCPMIWDIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C1C)C3=C(C2=O)C(=CC=C3)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
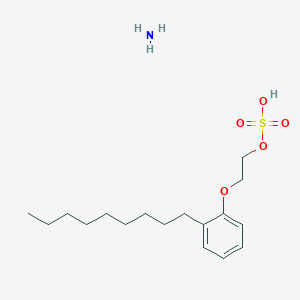

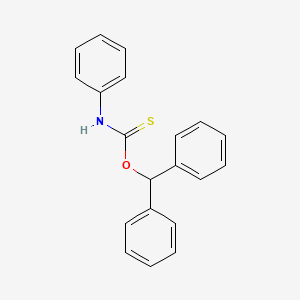
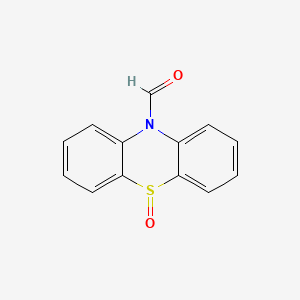
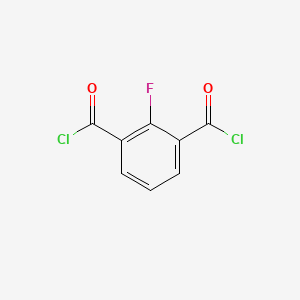
![N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14351067.png)
![Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane](/img/structure/B14351071.png)
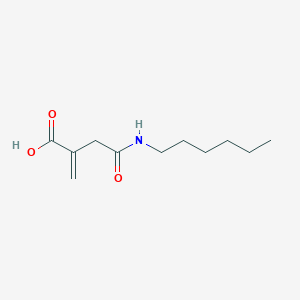
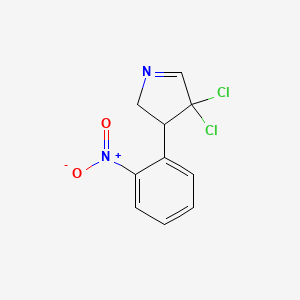
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
